Cyclopropyl-(3-difluoromethoxybenzyl)-amine
Overview
Description
Cyclopropyl-(3-difluoromethoxybenzyl)-amine is an organic compound characterized by the presence of a cyclopropyl group, a difluoromethoxybenzyl moiety, and an amine functional group
Mechanism of Action
Target of Action
It is known that the compound has a benzene ring, which allows for resonance stabilization of benzylic carbocations . This suggests that the compound may interact with targets that have affinity for benzylic structures.
Mode of Action
It is known that the compound contains a difluoromethoxy group, which may influence its interaction with its targets
Biochemical Pathways
The presence of a benzene ring and a difluoromethoxy group suggests that the compound may be involved in pathways related to aromatic compounds and fluorinated compounds .
Pharmacokinetics
The compound’s predicted boiling point and density suggest that it may have certain bioavailability characteristics .
Action Environment
The compound’s predicted boiling point and density suggest that it may be influenced by temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(3-difluoromethoxybenzyl)-amine typically involves the following steps:
Preparation of 3-difluoromethoxybenzaldehyde: This intermediate is synthesized from 3,4-dihydroxybenzaldehyde through a series of reactions, including methylation and fluorination.
Formation of this compound: The 3-difluoromethoxybenzaldehyde is then reacted with bromomethylcyclopropane under suitable conditions to form the desired compound.
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis methods. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(3-difluoromethoxybenzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopropyl-(3-difluoromethoxybenzyl)-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its properties in creating advanced materials.
Chemical Biology: It serves as a building block in the synthesis of biologically active molecules
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-(3-trifluoromethoxybenzyl)-amine
- Cyclopropyl-(3-methoxybenzyl)-amine
- Cyclopropyl-(3-chloromethoxybenzyl)-amine
Uniqueness
Cyclopropyl-(3-difluoromethoxybenzyl)-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific reactivity and stability are required .
Properties
IUPAC Name |
N-[[3-(difluoromethoxy)phenyl]methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-3-1-2-8(6-10)7-14-9-4-5-9/h1-3,6,9,11,14H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNLZLNYXYPRPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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